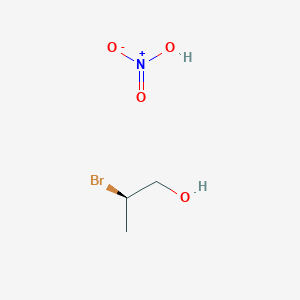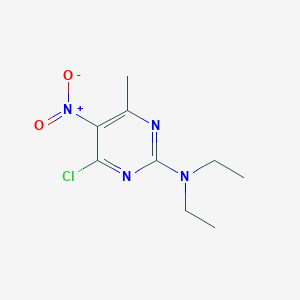
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C10H15ClN4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine typically involves the nitration of a pyrimidine derivative followed by chlorination and subsequent alkylation. The general synthetic route can be summarized as follows:
Nitration: The starting material, 6-methylpyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Alkylation: Finally, the chlorinated product is alkylated with diethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4-Chloro-N,N-diethyl-6-methyl-5-aminopyrimidin-2-amine.
Oxidation: 4-Chloro-N,N-diethyl-6-formyl-5-nitropyrimidin-2-amine or 4-Chloro-N,N-diethyl-6-carboxyl-5-nitropyrimidin-2-amine.
科学研究应用
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to nucleotides.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.
作用机制
The mechanism of action of 4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition or modification of their function. The chlorine and diethylamine groups contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine
- 4-Chloro-6-methyl-2-pyrimidinamine
- 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Uniqueness
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine is unique due to the presence of both the diethylamine and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
648414-40-8 |
|---|---|
分子式 |
C9H13ClN4O2 |
分子量 |
244.68 g/mol |
IUPAC 名称 |
4-chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C9H13ClN4O2/c1-4-13(5-2)9-11-6(3)7(14(15)16)8(10)12-9/h4-5H2,1-3H3 |
InChI 键 |
YLIQOSBCJVQOSP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
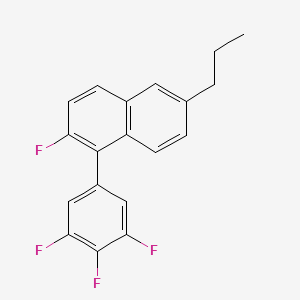

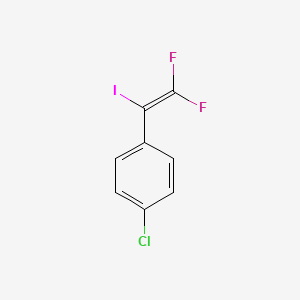
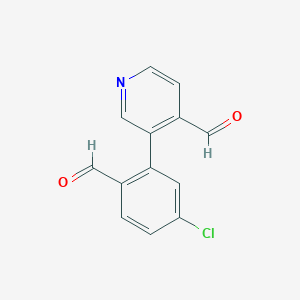

![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
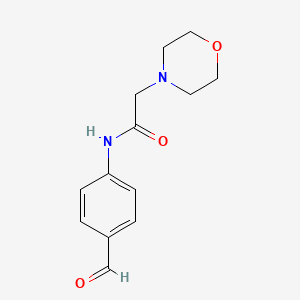
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
